molecular formula C7H15N B13182695 1-(Butan-2-YL)cyclopropan-1-amine

1-(Butan-2-YL)cyclopropan-1-amine

Cat. No.: B13182695
M. Wt: 113.20 g/mol
InChI Key: XAWGOFHLLZAOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butan-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C₇H₁₅N It features a cyclopropane ring substituted with a butan-2-yl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes can produce cyclopropanes with high diastereoselectivity and enantioselectivity .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves the use of large-scale catalytic processes. These methods typically employ metal catalysts such as rhodium or cobalt to facilitate the cyclopropanation reactions. The reaction conditions are optimized to achieve high yields and selectivity, making the process efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as amides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce amides or other reduced derivatives.

Scientific Research Applications

1-(Butan-2-yl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can participate in various chemical reactions, while the amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cyclopropane derivative, used as a building block in organic synthesis.

    Cyclopropylamine: A related compound with a primary amine group attached to the cyclopropane ring.

    Cyclopropanecarboxylic acid: A cyclopropane derivative with a carboxylic acid functional group.

Uniqueness

1-(Butan-2-yl)cyclopropan-1-amine is unique due to the presence of the butan-2-yl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of substituents on cyclopropane reactivity and for developing new synthetic methodologies .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

1-butan-2-ylcyclopropan-1-amine

InChI

InChI=1S/C7H15N/c1-3-6(2)7(8)4-5-7/h6H,3-5,8H2,1-2H3

InChI Key

XAWGOFHLLZAOSJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.